molecular formula C11H12BrNO2 B12935932 Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Cat. No.: B12935932
M. Wt: 270.12 g/mol
InChI Key: JDRYIHLJPSSKJS-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl ester group at the 5th position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by esterification. One common method is to start with 1,2,3,4-tetrahydroisoquinoline, which is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The brominated intermediate is then subjected to esterification with methanol and a catalytic amount of acid, such as sulfuric acid, to yield the desired methyl ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification processes, which can enhance reaction efficiency and yield. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The tetrahydroisoquinoline ring can be oxidized to form isoquinoline derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 7-substituted tetrahydroisoquinoline derivatives.

    Oxidation: Formation of isoquinoline derivatives.

    Reduction: Formation of 5-hydroxymethyl-7-bromo-1,2,3,4-tetrahydroisoquinoline.

Scientific Research Applications

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a building block for various chemical syntheses.

Mechanism of Action

The mechanism of action of methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the ester group at the 5th position.

    Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate: Lacks the bromine atom at the 7th position.

    7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline: Has a methyl group at the 1st position instead of the ester group at the 5th position.

Uniqueness

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

InChI

InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8(12)4-7-6-13-3-2-9(7)10/h4-5,13H,2-3,6H2,1H3

InChI Key

JDRYIHLJPSSKJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1CCNC2)Br

Origin of Product

United States

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